An In-depth Technical Guide to 1-(Methoxyacetyl)piperidine-4-carboxylic acid
An In-depth Technical Guide to 1-(Methoxyacetyl)piperidine-4-carboxylic acid
CAS Number: 926189-92-6
Abstract
This technical guide provides a comprehensive overview of 1-(Methoxyacetyl)piperidine-4-carboxylic acid, a functionalized piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a well-established privileged scaffold in the development of therapeutics, and its derivatization allows for the fine-tuning of physicochemical and pharmacological properties.[1][2] This guide will delve into the synthesis, physicochemical properties, potential applications, and safety considerations of 1-(Methoxyacetyl)piperidine-4-carboxylic acid, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions have cemented its status as a cornerstone in modern medicinal chemistry. The strategic modification of the piperidine scaffold is a fundamental approach to modulating the biological activity, selectivity, and pharmacokinetic profiles of drug candidates.[1]
1-(Methoxyacetyl)piperidine-4-carboxylic acid incorporates three key functional groups: a tertiary amide, an ether, and a carboxylic acid, all attached to the piperidine core. This trifunctional nature makes it a versatile building block for the synthesis of more complex molecules and libraries of compounds for high-throughput screening. The methoxyacetyl group can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability, while the carboxylic acid provides a convenient handle for further chemical modifications, such as amide bond formation or esterification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug discovery and development. The following table summarizes the key computed and experimental properties of 1-(Methoxyacetyl)piperidine-4-carboxylic acid.
| Property | Value | Source |
| CAS Number | 926189-92-6 | [3] |
| Molecular Formula | C₉H₁₅NO₄ | [4] |
| Molecular Weight | 201.22 g/mol | [4][5] |
| IUPAC Name | 1-(2-methoxyacetyl)piperidine-4-carboxylic acid | |
| XLogP3 | -0.4 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 201.100108 g/mol | [4] |
| Topological Polar Surface Area | 66.8 Ų | [4] |
Synthesis and Methodologies
The synthesis of 1-(Methoxyacetyl)piperidine-4-carboxylic acid is typically achieved through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction is a fundamental transformation in organic chemistry and can be accomplished via several methods.
General Reaction Scheme
The core of the synthesis involves the formation of an amide bond between the secondary amine of piperidine-4-carboxylic acid and an activated form of methoxyacetic acid.
Caption: General synthetic scheme for 1-(Methoxyacetyl)piperidine-4-carboxylic acid.
Detailed Experimental Protocol: N-acylation with Methoxyacetyl Chloride
This protocol describes a standard and reliable method for the synthesis of the title compound.
Materials:
-
Piperidine-4-carboxylic acid
-
Methoxyacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.0-2.5 eq) to the suspension and stir at room temperature until a clear solution is obtained.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add methoxyacetyl chloride (1.1-1.2 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel to yield 1-(Methoxyacetyl)piperidine-4-carboxylic acid as a solid.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of methoxyacetyl chloride with atmospheric moisture.
-
Anhydrous Solvents: Water can react with the acyl chloride, reducing the yield of the desired product.
-
Base: Triethylamine or DIPEA acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[6]
-
Controlled Addition at 0 °C: The acylation reaction is often exothermic. Slow, cooled addition prevents side reactions and ensures better control.
-
Acidic Work-up: Protonates the carboxylate to the carboxylic acid, facilitating its extraction into the organic phase.
Applications in Medicinal Chemistry and Drug Discovery
While specific biological activities for 1-(Methoxyacetyl)piperidine-4-carboxylic acid are not extensively reported in publicly available literature, its structural motifs suggest its utility as a versatile scaffold and intermediate in drug discovery.[2][7]
Scaffold for Library Synthesis
The presence of a carboxylic acid allows for the straightforward synthesis of a diverse library of amide or ester derivatives. This is a common strategy in the hit-to-lead and lead optimization phases of drug discovery to explore the structure-activity relationship (SAR).[8]
Caption: Derivatization of the core scaffold for library synthesis.
Potential as a Bioisostere
The methoxyacetyl group can act as a bioisosteric replacement for other functional groups, potentially improving a molecule's pharmacokinetic properties, such as solubility and metabolic stability. The piperidine ring itself can serve as a rigidified analog of more flexible aliphatic chains, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.
Precursor for Biologically Active Molecules
Piperidine derivatives are integral components of numerous approved drugs and clinical candidates targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[1][2] 1-(Methoxyacetyl)piperidine-4-carboxylic acid can serve as a key intermediate in the synthesis of such complex and biologically active molecules. For instance, piperidine-4-carboxamide derivatives have been investigated as inhibitors of secretory glutaminyl cyclase, a target in Alzheimer's disease research.[9]
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11][12]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11][12]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[10][11][12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11][12]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Hazardous Decomposition Products:
Under fire conditions, this compound may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10]
Conclusion
1-(Methoxyacetyl)piperidine-4-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries for SAR studies. While specific biological data for this compound is limited, the well-established importance of the piperidine scaffold in pharmaceuticals suggests its potential as a key intermediate in the development of novel therapeutics. As with any research chemical, it should be handled with appropriate safety precautions. This guide provides a foundational understanding of its synthesis, properties, and potential applications to aid researchers in their scientific endeavors.
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